3-Epidehydropachymic acid
Overview
Description
3-Epidehydropachymic acid: is a natural compound belonging to the triterpenoid family. It is primarily derived from the sclerotium of the fungus Poria cocos, which has been used in traditional Chinese medicine for its various therapeutic properties . This compound has garnered attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects .
Mechanism of Action
Target of Action
3-Epidehydropachymic acid, a lanostane triterpenoid, has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 . This suggests that the primary targets of this compound are likely to be components of the cellular machinery involved in the survival and proliferation of these cells.
Mode of Action
Its cytotoxic effects against the thp-1 cell line suggest that it may interact with its targets to induce cell death or inhibit cell proliferation
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic effects on the THP-1 cell line, it is plausible that it may influence pathways related to cell survival, apoptosis, or cell cycle regulation
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on the THP-1 cell line . This suggests that it may have potential therapeutic applications in the treatment of acute monocytic leukemia.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a white crystalline powder, insoluble in water but soluble in organic solvents such as methanol and ethanol .
Cellular Effects
It has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 .
Temporal Effects in Laboratory Settings
It is recommended that the compound be stored at -20°C for long-term stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Epidehydropachymic acid is typically extracted from the sclerotium of Poria cocos using conventional pharmaceutical extraction and separation techniques. The process involves several steps, including extraction, purification, and crystallization . The extraction is often performed using organic solvents such as methanol and ethanol, which dissolve the compound effectively .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Poria cocos. The process is optimized to maximize yield and purity, often employing acid-alkali extraction methods to enrich and separate triterpene acids . The extracted compound is then subjected to further purification and crystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Epidehydropachymic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce ketones and aldehydes to alcohols.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
3-Epidehydropachymic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Pachymic acid: Another triterpenoid derived from Poria cocos, known for its anti-inflammatory and anti-tumor properties.
Dehydropachymic acid: A structurally related compound with similar biological activities.
Uniqueness: 3-Epidehydropachymic acid is unique due to its specific structural features, such as the presence of an acetoxy group at the 3-position and a hydroxy group at the 16-position. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27-,28+,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIALJIVPUCERT-ROLXBSRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312385 | |
Record name | 3-Epidehydropachymic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168293-15-0 | |
Record name | 3-Epidehydropachymic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168293-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Epidehydropachymic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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